molecular formula C25H31N3O4 B2459431 N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 1235340-83-6

N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B2459431
CAS No.: 1235340-83-6
M. Wt: 437.54
InChI Key: YVDNYERKHQXEBX-UHFFFAOYSA-N
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Description

N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H31N3O4 and its molecular weight is 437.54. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Ligands

Research on spiropiperidines, which share structural similarities with the mentioned compound, indicates their role as highly potent and subtype-selective σ-receptor ligands. The σ-receptors are involved in a range of biological processes and are considered potential therapeutic targets for diseases such as cancer, depression, and neurodegenerative disorders. The study by Maier and Wünsch (2002) on novel spiropiperidines as σ-receptor ligands highlights the importance of systematic variations in the substituent at the nitrogen atom and the group in the position of the oxygen heterocycle for high σ1-receptor affinity. This suggests that modifications to compounds like N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide could potentially enhance their affinity and selectivity for σ-receptors, making them valuable in pharmacological research (Maier & Wünsch, 2002).

Orexin Receptor Antagonists

Another study relevant to the scientific applications of such compounds is on orexin receptor mechanisms and their role in compulsive food consumption. The research conducted by Piccoli et al. (2012) evaluates the effects of various orexin receptor antagonists in a model of binge eating in rats. Given the structural complexity and potential for receptor interaction, derivatives of the compound could be investigated for their effects on orexin receptors, which regulate feeding, arousal, stress, and substance abuse. This area of research holds promise for developing treatments for eating disorders and possibly other compulsive behavior disorders (Piccoli et al., 2012).

Benzofuran Derivatives in Drug Development

The benzofuran moiety present in the compound is noteworthy due to its prevalence in bioactive molecules with diverse pharmacological properties. Huang et al. (2019) discuss the synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, showcasing the relevance of benzofuran derivatives in drug development. These compounds, including the one under discussion, could potentially be utilized in creating new therapeutic agents due to their versatile pharmacophoric features (Huang et al., 2019).

Properties

IUPAC Name

N'-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c29-23(26-13-10-18-6-2-1-3-7-18)24(30)27-17-19-11-14-28(15-12-19)25(31)22-16-20-8-4-5-9-21(20)32-22/h4-6,8-9,16,19H,1-3,7,10-15,17H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDNYERKHQXEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.